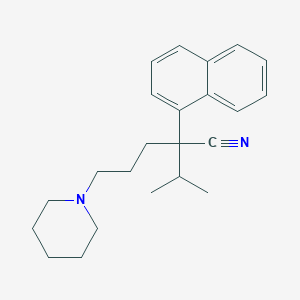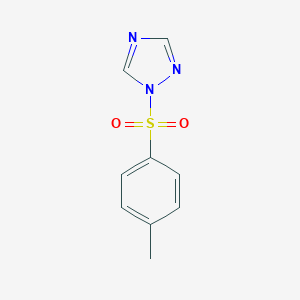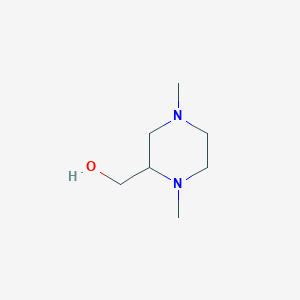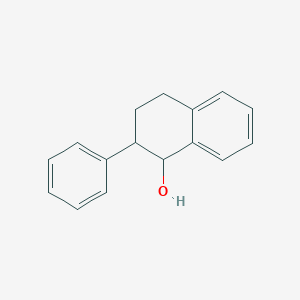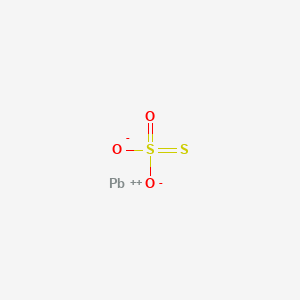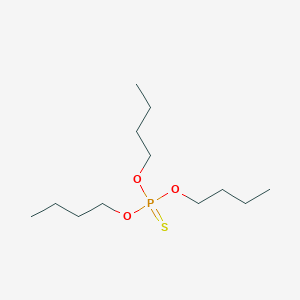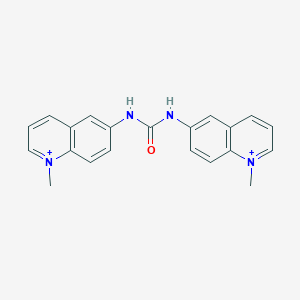
Quinuronium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinuronium is a quaternary ammonium compound that has been used in scientific research for its ability to block neuromuscular transmission. It is a synthetic compound that was first synthesized in the 1960s and has since been used in various studies to understand the mechanism of neuromuscular transmission and its role in muscle contraction.
作用機序
Quinuronium blocks the action of acetylcholine by binding to nicotinic acetylcholine receptors on the motor endplate of skeletal muscle fibers. This binding prevents the influx of sodium ions into the muscle fibers, which is necessary for muscle contraction. As a result, muscle contraction is inhibited, leading to muscle relaxation.
生化学的および生理学的効果
Quinuronium has both biochemical and physiological effects. Biochemically, it inhibits the action of acetylcholine by binding to nicotinic acetylcholine receptors. Physiologically, it leads to muscle relaxation by blocking neuromuscular transmission. Quinuronium has been shown to have a longer duration of action than other neuromuscular blocking agents, which makes it useful for certain types of surgeries.
実験室実験の利点と制限
One advantage of using quinuronium in lab experiments is its ability to provide long-lasting muscle relaxation. This can be useful for surgeries that require prolonged muscle relaxation. However, one limitation of using quinuronium is its potential to cause respiratory depression, which can be dangerous if not monitored carefully. Additionally, quinuronium can cause histamine release, which can lead to hypotension and bronchospasm.
将来の方向性
There are several future directions for research involving quinuronium. One area of research is the development of new quinuronium analogs that have improved pharmacological properties. Another area of research is the use of quinuronium in combination with other neuromuscular blocking agents to improve its efficacy and reduce its side effects. Additionally, researchers can investigate the potential use of quinuronium in the treatment of neuromuscular disorders, such as myasthenia gravis.
合成法
Quinuronium is synthesized through a reaction between pyridine and 1,4-dibromobutane. This reaction results in the formation of a quaternary ammonium compound, which is then purified through recrystallization. The final product is a white crystalline powder that is soluble in water.
科学的研究の応用
Quinuronium has been used in various scientific research studies to understand the mechanism of neuromuscular transmission. It is used to block the action of acetylcholine, which is a neurotransmitter that is responsible for muscle contraction. By blocking the action of acetylcholine, quinuronium can help researchers understand the role of neuromuscular transmission in muscle contraction.
特性
CAS番号 |
14910-31-7 |
|---|---|
製品名 |
Quinuronium |
分子式 |
C21H20N4O+2 |
分子量 |
344.4 g/mol |
IUPAC名 |
1,3-bis(1-methylquinolin-1-ium-6-yl)urea |
InChI |
InChI=1S/C21H19N4O/c1-24-11-3-5-15-13-17(7-9-19(15)24)22-21(26)23-18-8-10-20-16(14-18)6-4-12-25(20)2/h3-14H,1-2H3,(H-,22,23,26)/q+1/p+1 |
InChIキー |
XNGCPUFXJFAGRG-UHFFFAOYSA-O |
SMILES |
C[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)[N+](=CC=C4)C |
正規SMILES |
C[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)[N+](=CC=C4)C |
その他のCAS番号 |
14910-31-7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




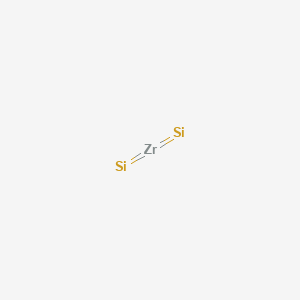
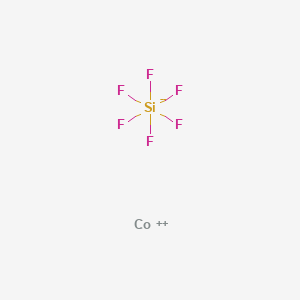
![2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate](/img/structure/B83697.png)
![1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one](/img/structure/B83699.png)
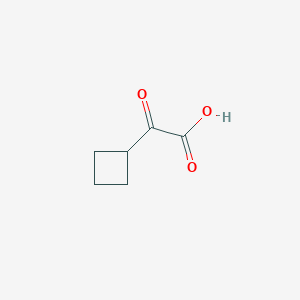
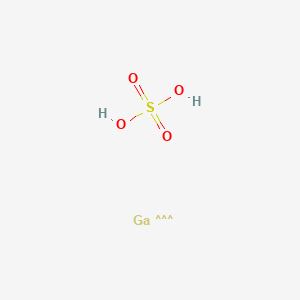
![Benzene, 1-methyl-4-[(1-methylethyl)thio]-](/img/structure/B83705.png)
